![molecular formula C13H14F3N3 B6499264 6-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile CAS No. 1490858-11-1](/img/structure/B6499264.png)
6-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
“6-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives has been achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Protodeboronation of pinacol boronic esters is also a method used in the synthesis of related compounds .Safety and Hazards
The safety and hazards associated with “6-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile” are not directly available from the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this specific compound for detailed safety and hazard information .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s known that the trifluoromethyl group in the compound can significantly impact its chemical reactivity and biological activity . The compound may interact with its targets, leading to changes at the molecular level that could potentially influence cellular functions .
Biochemical Pathways
The compound might be involved in various biochemical pathways, given its structural similarity to other active compounds . .
Pharmacokinetics
The trifluoromethyl group in the compound can influence its physico-chemical behavior, which might impact its bioavailability .
Result of Action
Based on its structural similarity to other active compounds, it might exert a range of effects at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s stability might be affected by air and moisture . Furthermore, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
properties
IUPAC Name |
6-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3/c1-9-2-3-10(8-17)12(18-9)19-6-4-11(5-7-19)13(14,15)16/h2-3,11H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYXOWZJONHCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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